2-((Tert-butoxycarbonyl)amino)isonicotinic acid

Overview

Description

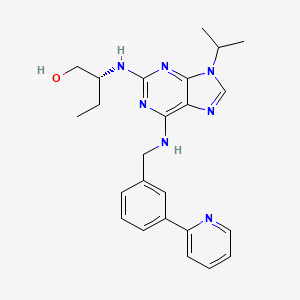

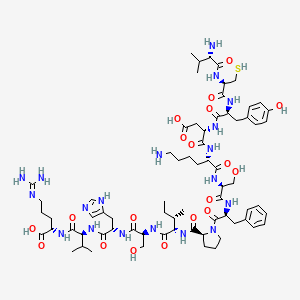

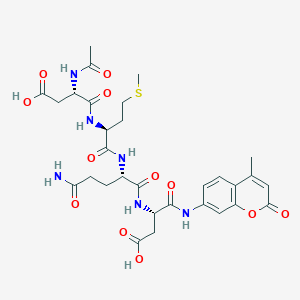

2-((Tert-butoxycarbonyl)amino)isonicotinic acid, or 2-TBINA, is a synthetic compound that is used in a variety of scientific applications. It is a structural analog of nicotinic acid, which is a naturally occurring compound found in many plants and animals. Due to its structural similarity to nicotinic acid, 2-TBINA has many of the same biochemical and physiological effects as its natural counterpart. In

Scientific Research Applications

Polymer Science Applications

Highly branched polymers based on poly(amino acids) have received considerable attention for biomedical applications due to their biocompatibility, biodegradability, and the metabolizable nature of their degradation products. Amino acids with unique asymmetrical structures, such as L-lysine, L-glutamic acid, and L-aspartic acid, facilitate the formation of branched structures, which are crucial for developing delivery vehicles for genes and drugs, as well as antiviral compounds. 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, as an amino acid derivative, could potentially be utilized in synthesizing novel branched polymers for similar applications (Thompson & Scholz, 2021).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the modification of amino acids and their derivatives has been explored for designing new therapeutic agents. The synthesis and study of beta-alanine and its roles in plants offer insights into non-proteinogenic amino acids' significance in synthesizing compounds with potential anti-herbivory, anti-microbial, and plant hormone activities. Similar strategies could be applied using this compound as a building block for developing novel compounds with unique biological activities (Parthasarathy, Savka, & Hudson, 2019).

Biosensors Development

The development of biosensors for the determination of D and L-amino acids showcases the versatility of amino acids in analytical applications. Given its structural specificity, this compound could be explored for creating highly sensitive and specific biosensors for detecting various biological and environmental samples. This application is particularly relevant in food safety, clinical diagnostics, and environmental monitoring (Pundir, Lata, & Narwal, 2018).

Environmental and Analytical Chemistry

Synthetic phenolic antioxidants research, focusing on environmental occurrence, fate, and toxicity, highlights the importance of understanding synthetic compounds' environmental impacts. While not directly related, this research underscores the need for studies on the environmental behavior and potential applications of synthetic amino acid derivatives like this compound, especially concerning their stability, degradation, and potential as antioxidants or in other environmental applications (Liu & Mabury, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl (boc)-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Boc-protected amino acids, which share a similar structure, are known to undergo deprotection under acidic conditions . This process could potentially lead to changes in the target proteins or enzymes, affecting their function.

Result of Action

The deprotection of boc-protected amino acids can lead to the formation of new peptides , which could have various effects depending on the specific peptides formed.

Action Environment

The action of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can be influenced by various environmental factors. For instance, the deprotection of Boc-protected amino acids is known to occur under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-((Tert-butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its amino and carboxylic acid functional groups. For instance, it can act as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. The Boc group provides steric hindrance, protecting the amino group from premature reactions, thus allowing for selective and controlled synthesis of peptides .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the compound’s ability to interact with cellular receptors and enzymes, potentially altering signal transduction pathways. Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through its amino and carboxylic acid groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. This selective deprotection allows for precise control over the compound’s activity in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the compound’s stability can be enhanced by storing it in dry, cool conditions. Additionally, the temporal effects on cellular function can vary, with prolonged exposure potentially leading to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal effects on cellular function, while higher dosages can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as cellular stress or apoptosis. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can be metabolized by enzymes such as esterases, which cleave the Boc group, releasing the free amino group. This metabolic conversion can affect the compound’s activity and its interactions with other biomolecules. Additionally, the compound’s presence can influence metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via amino acid transporters, where it can then interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of the Boc group can influence the compound’s ability to cross cellular membranes and reach its target sites. Once inside the cell, the compound can localize to organelles such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

properties

IUPAC Name |

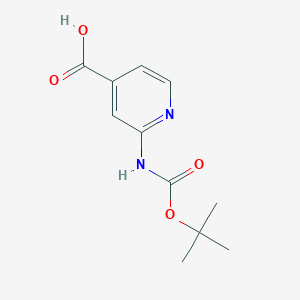

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKHELLEMBMVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624129 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365412-92-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)